(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
CAS No.: 66789-03-5
Cat. No.: VC0196598
Molecular Formula: C18H20O2D4
Molecular Weight: 276.41
Purity: > 95%
* For research use only. Not for human or veterinary use.
![(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol - 66789-03-5](/images/no_structure.jpg)
CAS No. | 66789-03-5 |
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Molecular Formula | C18H20O2D4 |
Molecular Weight | 276.41 |
IUPAC Name | (8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
Standard InChI | InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,7D2,10D |
SMILES | CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Appearance | White Solid |
Melting Point | 175-178 °C |
Structural Characteristics and Classification
Molecular Structure
The compound (8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol belongs to the polycyclic aromatic hydrocarbon class, characterized by multiple fused ring systems. Its core structure consists of a cyclopenta[a]phenanthrene framework with specific stereochemistry designated by the (8R,9S,13S,14S,17S) configuration at five critical stereocenters. This precise stereochemical arrangement contributes significantly to the compound's three-dimensional structure and potential biological activities.
The molecule features two hydroxyl groups at positions 3 and 17, which serve as important functional moieties that influence its chemical reactivity and solubility characteristics. These hydroxyl groups can participate in hydrogen bonding interactions, affecting the compound's physical properties and potential intermolecular interactions in biological systems.
Classification Framework
The compound can be classified within several chemical taxonomies:
Classification Category | Designation |
---|---|
Primary Classification | Polycyclic Aromatic Hydrocarbon |
Structural Subclass | Cyclopenta[a]phenanthrene Derivative |
Functional Group Classification | Diol (3,17-positions) |
Isotopic Classification | Tetradeuterated Compound |
Stereochemical Classification | Multi-stereocenter Compound (5 defined centers) |
This multifaceted classification reflects the compound's complex structural features and potential for diverse chemical interactions in various research contexts.
Physical and Chemical Properties
Fundamental Physical Properties
Although specific experimental data for this exact compound is limited in the available literature, its physical properties can be reasonably estimated based on its structure and comparative analysis with similar molecules. As a polycyclic aromatic compound with hydroxyl groups, it likely exhibits moderate solubility in polar organic solvents while showing limited solubility in water. The presence of deuterium atoms may slightly alter its physical properties compared to its non-deuterated analog, including potential differences in boiling point, density, and partition coefficient.
Synthesis Methodologies
Retrosynthetic Approach
Deuteration Method | Principle | Advantages | Challenges |
---|---|---|---|
Catalytic H/D Exchange | Use of deuterium gas or deuterated solvents with catalysts | High atom economy | Limited site selectivity |
Base-Catalyzed Exchange | Exchange of acidic hydrogens with deuterium using bases in D₂O | Simple procedure | Limited to acidic positions |
Halogen-Deuterium Exchange | Replacement of halogen atoms with deuterium | Good regioselectivity | Requires prior halogenation |
Reduction with Deuterated Reagents | Use of deuterated reducing agents (NaBD₄, LiAlD₄) | High incorporation | Cost of deuterated reagents |
The selection of an appropriate deuteration strategy would depend on the specific synthetic route and the desired purity of the final deuterated product.
Purification and Characterization
Following synthesis, the compound would typically require purification using techniques such as column chromatography, recrystallization, or preparative HPLC. Characterization of the purified compound would involve a combination of analytical methods, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure, purity, and deuterium incorporation levels.
Biological Activities and Interactions
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide additional insights into potential biological activities. The receptor occupancy principles discussed in research on related compounds suggest that structural specificity is critical for effective receptor interactions. Molecular docking studies and receptor occupancy calculations would be necessary to accurately predict the binding potential of this specific compound .
Analytical Detection Methods
Mass Spectrometry Techniques
Mass spectrometry represents a primary analytical method for detecting and quantifying deuterated compounds. The mass difference introduced by deuterium substitution creates characteristic fragmentation patterns that differentiate the deuterated compound from its non-deuterated analog. Various mass spectrometry techniques applicable to this compound include:
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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High-Resolution Mass Spectrometry (HRMS)
These techniques can provide both qualitative identification and quantitative measurement of the compound in various matrices.
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy offers valuable structural information about deuterated compounds. The absence of proton signals at deuterated positions creates distinctive patterns in the ¹H-NMR spectrum. Additionally, ²H-NMR (deuterium NMR) can directly detect the deuterium atoms, providing confirmation of their presence and positional arrangement within the molecule.
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